molecular formula C16H19N3O3 B13869539 Tert-butyl 4-(2-cyanophenyl)-3-oxopiperazine-1-carboxylate

Tert-butyl 4-(2-cyanophenyl)-3-oxopiperazine-1-carboxylate

Cat. No.: B13869539
M. Wt: 301.34 g/mol
InChI Key: FWBHQBAYOJIEBK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-cyanophenyl)-3-oxopiperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl ester group, a cyanophenyl group, and an oxopiperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-cyanophenyl)-3-oxopiperazine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamine precursors with suitable reagents.

    Introduction of the cyanophenyl group: This step involves the reaction of the piperazine intermediate with a cyanophenyl derivative under controlled conditions.

    Formation of the tert-butyl ester group: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-cyanophenyl)-3-oxopiperazine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Tert-butyl 4-(2-cyanophenyl)-3-oxopiperazine-1-carboxylate has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-cyanophenyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(2-cyanophenyl)-3-oxopiperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications and interactions with various biological targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

tert-butyl 4-(2-cyanophenyl)-3-oxopiperazine-1-carboxylate

InChI

InChI=1S/C16H19N3O3/c1-16(2,3)22-15(21)18-8-9-19(14(20)11-18)13-7-5-4-6-12(13)10-17/h4-7H,8-9,11H2,1-3H3

InChI Key

FWBHQBAYOJIEBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=CC=C2C#N

Origin of Product

United States

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